Lipophilicity Shift Compared to 4-Phenyl Analog
Replacing the phenyl ring at C4 with a pyrazin-2-yl group causes a dramatic shift in lipophilicity. The target compound's computed partition coefficient (XLogP3-AA) is just 0.9, compared to a value of 3.0 for the direct structural analog 5,7-dimethoxy-4-phenylcoumarin [1][2]. This represents a greater than 100-fold reduction in predicted lipid-phase partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 5,7-Dimethoxy-4-phenylcoumarin (PubChem CID 701671): XLogP3-AA = 3.0 |
| Quantified Difference | Δ = -2.1 log units (~126-fold lower lipophilicity) |
| Conditions | Computed using XLogP3 3.0 algorithm as reported by PubChem [1][2] |
Why This Matters
This major difference means the compound will exhibit significantly higher aqueous solubility and a distinct tissue distribution profile, making it unsuitable as a direct substitute in cellular or in vivo models developed for the more lipophilic 4-phenyl series.
- [1] PubChem. (2025). Computed Properties for CID 89435828: 5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for CID 701671: 5,7-Dimethoxy-4-phenylchromen-2-one. National Center for Biotechnology Information. View Source
